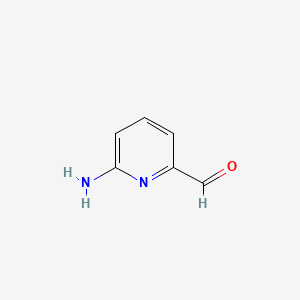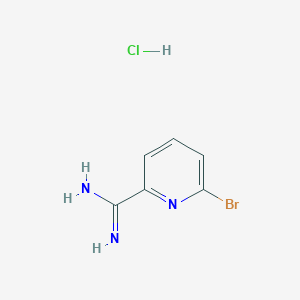
2-Amino-6-pyridinecarboxaldehyde
Overview
Description
2-Amino-6-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the aldehyde group at the sixth carbon of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
It has been found that similar compounds, such as schiff base ligands derived from 2-pyridinecarboxaldehyde, have been used to synthesize metal complexes that exhibit remarkable antimicrobial properties . These complexes have been shown to bind with calf thymus DNA via groove binding mode .
Mode of Action
It is known that schiff base ligands derived from 2-pyridinecarboxaldehyde can form complexes with metal ions, which have been shown to bind with dna and exhibit antimicrobial properties . The interaction of these complexes with DNA could potentially lead to changes in the DNA structure, thereby affecting its function .
Biochemical Pathways
It is known that metal complexes containing schiff bases derived from aldehydes and amines have been studied for their diverse structure and reactivity, and their ability to cleave nucleic acids . This suggests that 2-Amino-6-pyridinecarboxaldehyde could potentially affect the pathways involving DNA synthesis and repair.
Pharmacokinetics
The compound’s properties such as boiling point (272℃), density (1264 g/cm³), and storage temperature (under inert gas at 2–8 °C) have been documented . These properties could potentially influence the compound’s bioavailability.
Result of Action
It is known that metal complexes containing schiff bases derived from aldehydes and amines have been studied for their ability to cleave nucleic acids . This suggests that this compound could potentially induce changes in DNA structure and function.
Action Environment
It is known that the compound should be stored under inert gas at 2–8 °c . This suggests that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Amino-6-pyridinecarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with enzymes, proteins, and other biomolecules through its reactive aldehyde group. For instance, it can form Schiff bases with amino groups of proteins, leading to the formation of imine bonds. This interaction is crucial in various biochemical processes, including enzyme catalysis and protein modification .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, thereby altering cellular functions. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, forming covalent bonds through its aldehyde group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity. Its initial effects on cellular processes can be significant, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These effects include alterations in metabolic pathways and potential toxicity to specific cell types .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are critical for determining the compound’s effects on cellular functions and its overall bioavailability .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its participation in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-pyridinecarboxaldehyde typically involves the reaction of 2-aminopyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-aminopyridine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form 2-amino-6-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: 2-Amino-6-pyridinecarboxylic acid.
Reduction: 2-Amino-6-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.
Pyridine-3-carboxaldehyde: The aldehyde group is positioned at the third carbon.
Pyridine-4-carboxaldehyde: The aldehyde group is positioned at the fourth carbon.
Uniqueness: 2-Amino-6-pyridinecarboxaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs .
Properties
IUPAC Name |
6-aminopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOOBSFOBZSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630863 | |
| Record name | 6-Aminopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332884-35-2 | |
| Record name | 6-Aminopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}acetic acid](/img/structure/B1290363.png)



![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)



![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)


